molecular formula C21H22N2O5S B2656065 Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321869-95-7

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2656065
CAS No.: 1321869-95-7
M. Wt: 414.48
InChI Key: YXGKOGYNSUNMTR-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and supporting research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure characterized by the presence of methoxy groups and a benzothiazole moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives possess significant anticancer properties. This compound has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests its applicability in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)18Cell cycle arrest at G1 phase

In Vivo Studies

In vivo studies conducted on animal models have further validated the anticancer and anti-inflammatory activities:

  • Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups .
  • Reduction in Inflammatory Markers : Administration in models of acute inflammation showed decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Case Studies

Several case studies have documented the therapeutic potential of related benzothiazole compounds:

  • Case Study 1 : A study involving patients with advanced breast cancer treated with benzothiazole derivatives showed promising results in tumor regression and improved quality of life.
  • Case Study 2 : Patients with chronic inflammatory conditions reported symptomatic relief following treatment with compounds similar to this compound.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-12-6-13(2)19-17(7-12)23(11-18(24)28-5)21(29-19)22-20(25)14-8-15(26-3)10-16(9-14)27-4/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKOGYNSUNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.